
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a complex organic compound that combines the structural features of a coumarin, a triazole, and an aniline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Azide-Alkyne Cycloaddition: The triazole ring is formed through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This step involves the reaction of an azide-functionalized coumarin with an alkyne-functionalized aniline derivative.
Reduction of Nitro Group: If the starting aniline derivative contains a nitro group, it can be reduced to an amino group using common reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve scalability and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the inherent fluorescence of the coumarin moiety. It can be used to label biomolecules and track their interactions in live cells.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its bioactivity, and the compound may exhibit antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-(4-(4-Nitrophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Similar structure but with a nitro group instead of an amino group.
3-(4-(4-Hydroxyphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a hydroxy group instead of an amino group.
3-(4-(4-Methylphenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: Contains a methyl group instead of an amino group.
Uniqueness
The presence of the amino group in 3-(4-(4-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one makes it unique compared to its analogs. The amino group can participate in additional hydrogen bonding and can be further modified to introduce other functional groups, enhancing its versatility in various applications.
This compound’s combination of a coumarin, a triazole, and an aniline derivative makes it a valuable molecule for research and industrial applications, offering a wide range of chemical reactivity and potential biological activity.
属性
分子式 |
C17H12N4O2 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC 名称 |
3-[4-(4-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-7-5-11(6-8-13)14-10-21(20-19-14)15-9-12-3-1-2-4-16(12)23-17(15)22/h1-10H,18H2 |
InChI 键 |
JIPFEFDSTNRFOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


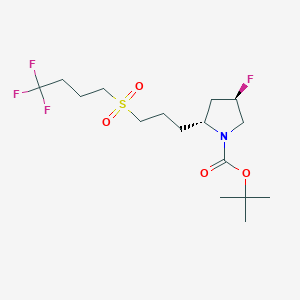
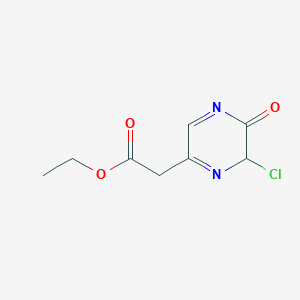
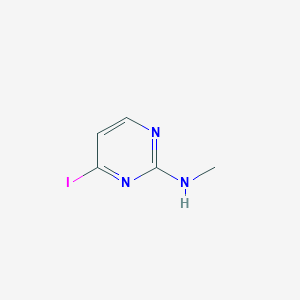
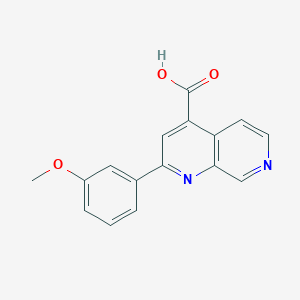


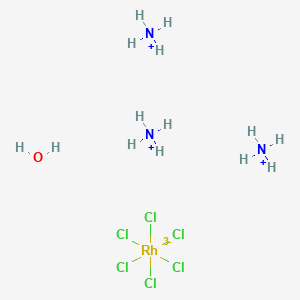
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
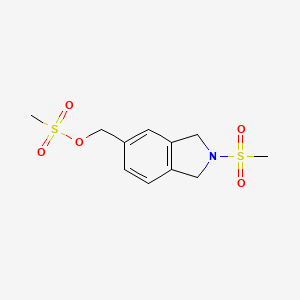



![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)

